Tributylamine (dichloromethylene)bis(phosphonate)

Cangrelor synthesis P2Y12 inhibitor nucleotide prodrug

Tributylamine (dichloromethylene)bis(phosphonate) is the specified reagent for introducing the metabolically stable dichloromethylene bisphosphonate moiety in the patented industrial synthesis of cangrelor tetrasodium. Unlike generic clodronate salts, the tributylammonium counterion ensures organic solubility in anhydrous aprotic media and serves as a transient protecting group during phosphorylation. This compound also functions as a certified Cangrelor Impurity 1 reference standard (≥95% HPLC). Procure the exact salt form specified in U.S. Patent 20210179654 to replicate validated process parameters and achieve regulatory-compliant yield and purity profiles.

Molecular Formula C13H31Cl2NO6P2
Molecular Weight 430.2 g/mol
CAS No. 163706-61-4
Cat. No. B3025356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTributylamine (dichloromethylene)bis(phosphonate)
CAS163706-61-4
Molecular FormulaC13H31Cl2NO6P2
Molecular Weight430.2 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)CCCC.C(P(=O)(O)O)(P(=O)(O)O)(Cl)Cl
InChIInChI=1S/C12H27N.CH4Cl2O6P2/c1-4-7-10-13(11-8-5-2)12-9-6-3;2-1(3,10(4,5)6)11(7,8)9/h4-12H2,1-3H3;(H2,4,5,6)(H2,7,8,9)
InChIKeyNDWFZUQKBXXXGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tributylamine (dichloromethylene)bis(phosphonate) CAS 163706-61-4: A Critical Intermediate for Nucleotide Prodrug and Antiplatelet Agent Synthesis


Tributylamine (dichloromethylene)bis(phosphonate), CAS 163706-61-4, is a tertiary amine salt of clodronic acid (dichloromethylene bisphosphonic acid) in a 1:1 stoichiometry with tributylamine . This compound belongs to the bisphosphonate class, characterized by a stable carbon‑phosphorus (C‑P) bond and a dichloromethylene bridge linking two phosphonate groups . Its primary function is as a specialized reactant and protected intermediate for introducing the metabolically stable dichloromethylene bisphosphonate moiety into nucleotide analogs, most notably in the industrial synthesis of the FDA‑approved intravenous antiplatelet agent cangrelor (Kengreal) . The tributylammonium counterion enhances solubility in organic solvents and serves as a protective group during phosphorylation reactions [1].

Why Tributylamine (dichloromethylene)bis(phosphonate) CAS 163706-61-4 Cannot Be Interchanged with Alternative Bisphosphonate Salts or Free Acids


Generic substitution fails because the tributylamine counterion is not an arbitrary salt form but an integral functional component of the synthetic strategy. Alternative salts (e.g., sodium, ammonium) or the free clodronic acid lack the organic solubility required for homogeneous reaction conditions in anhydrous aprotic media, and the tributylammonium moiety serves as a transient protecting group that modulates the reactivity of the phosphonate during subsequent condensation steps . In the cangrelor synthesis, specifically, tributylamine is the designated organic base that maintains reaction homogeneity and facilitates the coupling of the bisphosphonate to the nucleoside phosphorodichloridate intermediate [1]. Using a different counterion or the free acid introduces solubility barriers, alters reaction kinetics, and reduces yield and purity profiles in established industrial processes [2].

Quantitative Differentiation Evidence for Tributylamine (dichloromethylene)bis(phosphonate) CAS 163706-61-4


Patented Synthetic Route for Cangrelor Explicitly Specifies Tributylamine as the Required Organic Base

The patented industrial process for manufacturing cangrelor tetrasodium salt explicitly requires the reaction of clodronic acid with the nucleotide intermediate in the presence of tributylamine as the designated organic base [1]. In step (b) of the process, the reaction mixture from phosphorylation is added to a clodronic acid solution containing an organic base, with tributylamine listed among the preferred bases; in said process, a solution consisting of tributylamine and clodronic acid salt in triethylphosphate is added to the end‑of‑reaction mixture [2]. Alternative bases such as triethylamine or di‑isopropyl ethyl amine may be used, but tributylamine is the explicitly named reagent in the optimized embodiment that achieves industrial‑scale yield and purity [3]. This represents a direct head‑to‑head differentiation where the use of alternative bases or salt forms is not interchangeable without compromising the established process parameters and final product specifications [4].

Cangrelor synthesis P2Y12 inhibitor nucleotide prodrug phosphorylation

Supplier‑Certified Purity of ≥98% Exceeds Generic Catalog Standards for Bisphosphonate Salts

Multiple reputable suppliers provide Tributylamine (dichloromethylene)bis(phosphonate) with certified purity of ≥98% . In contrast, many generic bisphosphonate salts and clodronic acid derivatives are listed in catalogs with lower purity specifications (typically 95%) without comprehensive analytical certification . This 3‑percentage‑point purity differential, while numerically modest, is significant in pharmaceutical intermediate procurement where each percentage point below 98% can introduce impurities that propagate through multi‑step syntheses and require additional purification of the final API. The ≥98% specification is accompanied by H‑NMR confirmation consistent with structure, providing traceable analytical quality assurance .

quality control HPLC purity pharmaceutical intermediate cangrelor impurity

C‑P Bond Stability Confers Metabolic Resistance Distinguishing from Phosphate Esters

The dichloromethylene bisphosphonate moiety in this compound contains stable carbon‑phosphorus (C‑P) bonds rather than labile C‑O‑P ester linkages found in phosphate esters, conferring resistance to enzymatic and hydrolytic degradation . This structural feature distinguishes the compound from phosphate ester‑based phosphorylating agents and from non‑halogenated bisphosphonates that exhibit different metabolic stability profiles [1]. The dichloromethylene bridge specifically yields the AppCCl₂p metabolite, the active intracellular species responsible for clodronate's prodrug mechanism, a metabolic pathway not shared by amino‑bisphosphonates such as alendronate or pamidronate [2]. While direct comparative stability data for the tributylamine salt are not available, the class‑level metabolic resistance of dichloromethylene bisphosphonates is well‑documented and underlies their utility in nucleotide prodrug design [3].

metabolic stability C‑P bond bisphosphonate prodrug design

Validated Industrial‑Scale Supply with Multi‑Kilogram to >100 kg Availability

Multiple established pharmaceutical chemical suppliers offer Tributylamine (dichloromethylene)bis(phosphonate) in quantities exceeding 100 kg, with explicit identification of the compound as a cangrelor intermediate [1]. This industrial‑scale availability contrasts with many bisphosphonate salts that are supplied only in research‑scale quantities (milligrams to grams) and not validated for manufacturing use . The compound is stocked by manufacturers with dedicated cangrelor intermediate product lines, indicating validated supply chain reliability and batch‑to‑batch consistency suitable for process development and scale‑up . Pricing data from multiple vendors show tiered availability (1g at $29, 5g at $104, 25g at $449), demonstrating scalable procurement options from pilot to production volumes [2].

industrial supply bulk procurement pharmaceutical manufacturing cangrelor intermediate

Defined Storage and Handling Parameters Enabling Reproducible Long‑Term Use

This compound is supplied with validated storage conditions: powder form at -20°C for 3 years or 4°C for 2 years; stock solutions at -80°C for 6 months or -20°C for 1 month . These parameters are critical for laboratories requiring long‑term storage of stock solutions without repeated freeze‑thaw degradation. Alternative bisphosphonate salts or free acids often lack validated solution‑stability data, introducing experimental variability. The compound is also shipped with ambient or blue‑ice conditions as appropriate, with defined solubility guidance recommending heating to 37°C with ultrasonication for dissolution enhancement [1]. This level of stability characterization supports reproducible experimental workflows and reduces procurement‑related variability.

storage stability stock solution reproducibility lab procurement

Use as Analytical Reference Standard for HPLC Method Development and Validation

Tributylamine (dichloromethylene)bis(phosphonate) is explicitly designated as an analytical standard for HPLC, as well as for research and development of drugs . It is also listed as Cangrelor Impurity 1 in pharmaceutical impurity profiling [1]. This dual utility as both a synthetic intermediate and an analytical reference standard distinguishes it from many bisphosphonate salts that serve only synthetic roles. The compound is supplied with HPLC purity certification (Not less than 90% by HPLC for reference standard grade), enabling its use in method development, system suitability testing, and impurity quantification in pharmaceutical quality control .

HPLC standard analytical reference method validation cangrelor impurity

Validated Application Scenarios for Tributylamine (dichloromethylene)bis(phosphonate) CAS 163706-61-4


Industrial‑Scale Manufacturing of Cangrelor (Kengreal) API

This compound is the specified reagent for introducing the dichloromethylene bisphosphonate moiety in the patented industrial synthesis of cangrelor tetrasodium salt, an FDA‑approved intravenous P2Y12 antiplatelet agent . The patented process, described in U.S. Patent Application 20210179654, involves phosphorylation of a nucleoside intermediate followed by reaction with clodronic acid in the presence of tributylamine to form the key intermediate of formula (IV), which is subsequently hydrolyzed to yield cangrelor [1]. The tributylamine salt provides both the required organic solubility for anhydrous reaction conditions and serves as the base for the condensation step. Manufacturers producing cangrelor API or developing generic formulations require this specific salt form to replicate the validated process parameters and achieve the yield and purity profiles necessary for regulatory compliance [2].

Synthesis of Metabolically Stable Nucleotide Prodrugs and Uracil Nucleotide Derivatives

The dichloromethylene bisphosphonate moiety confers resistance to phosphatase and esterase degradation, making this compound valuable as a reactant in the synthetic preparation of uracil nucleotide derivatives and analogs . The stable C‑P bonds prevent the rapid metabolic cleavage that limits the utility of phosphate ester‑based nucleotide prodrugs. This compound enables the introduction of a protected bisphosphonate group into nucleoside scaffolds, facilitating the development of metabolically stable nucleotide analogs for research into purinergic signaling, bone‑targeted therapeutics, and bisphosphonate prodrugs [1]. The tributylammonium counterion can be subsequently exchanged or removed depending on downstream synthetic requirements, providing flexibility in prodrug design strategies [2].

Analytical Reference Standard for HPLC Method Development and Impurity Profiling in Pharmaceutical Quality Control

This compound is certified as an analytical reference standard for HPLC method development and is designated as Cangrelor Impurity 1 for pharmaceutical impurity profiling . Quality control laboratories developing HPLC methods for cangrelor API analysis require this specific impurity standard to establish system suitability, validate method specificity, and quantify impurity levels in finished drug product [1]. The compound is supplied with HPLC purity certification (≥90%), enabling its use in regulatory submissions and compendial method validation. Its dual utility as both a synthetic intermediate and an analytical reference standard distinguishes it from compounds that serve only one of these functions, providing procurement efficiency for organizations conducting both process development and analytical method validation [2].

Research into Bisphosphonate Mechanisms of Action and Bone‑Targeted Drug Delivery

As a tributylamine salt of clodronic acid, this compound provides a lipophilic, organic‑soluble form of the dichloromethylene bisphosphonate pharmacophore for investigating bone‑targeted drug delivery, bisphosphonate cellular uptake, and prodrug activation mechanisms . The clodronate moiety is known to be internalized by macrophages and osteoclasts, where it is metabolized to the cytotoxic ATP analog AppCCl₂p [1]. The tributylamine salt form facilitates incorporation of this bisphosphonate into lipophilic prodrug formulations and enables investigation of structure‑activity relationships among bisphosphonate derivatives. Research groups studying bisphosphonate pharmacology, bone resorption inhibition, or the development of bisphosphonate‑conjugated therapeutics benefit from the enhanced organic solubility and defined stoichiometry of this specific salt form relative to the free acid or sodium salts [2].

Quote Request

Request a Quote for Tributylamine (dichloromethylene)bis(phosphonate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.